
Cytidine diphosphate-d13 (dilithium)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Cytidine diphosphate-d13 (dilithium) is a deuterium-labeled version of cytidine diphosphate. Cytidine diphosphate is a nucleoside diphosphate that acts as a carrier for phosphorylcholine, diacylglycerol, and other molecules during phospholipid synthesis . The deuterium labeling in cytidine diphosphate-d13 (dilithium) is used primarily for research purposes, particularly in the study of metabolic pathways and drug development .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of cytidine diphosphate-d13 (dilithium) involves the incorporation of deuterium into cytidine diphosphate. This can be achieved through various synthetic routes, including the use of deuterated reagents and solvents. The reaction conditions typically involve controlled temperatures and pH levels to ensure the stability of the deuterium-labeled compound .
Industrial Production Methods
Industrial production of cytidine diphosphate-d13 (dilithium) follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to handle deuterated compounds and ensure high purity and yield. The production is carried out under strict quality control measures to maintain the integrity of the deuterium labeling .
化学反応の分析
Types of Reactions
Cytidine diphosphate-d13 (dilithium) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert cytidine diphosphate-d13 (dilithium) into its reduced forms.
Substitution: The compound can undergo substitution reactions where one or more atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary but generally involve controlled temperatures, pH levels, and reaction times to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and conditions used. For example, oxidation may yield oxidized nucleoside diphosphates, while reduction may produce reduced nucleoside diphosphates. Substitution reactions can result in a variety of substituted nucleoside diphosphates .
科学的研究の応用
Cytidine diphosphate-d13 (dilithium) has a wide range of scientific research applications, including:
Chemistry: Used as a tracer in the study of metabolic pathways and reaction mechanisms.
Biology: Employed in the investigation of nucleic acid metabolism and phospholipid synthesis.
Medicine: Utilized in drug development and pharmacokinetic studies to understand the behavior of nucleoside diphosphates in the body.
作用機序
The mechanism of action of cytidine diphosphate-d13 (dilithium) involves its role as a carrier for phosphorylcholine, diacylglycerol, and other molecules during phospholipid synthesis. The deuterium labeling allows researchers to track the compound’s movement and interactions within biological systems. The molecular targets and pathways involved include enzymes and proteins associated with nucleic acid metabolism and phospholipid synthesis .
類似化合物との比較
Similar Compounds
Similar compounds to cytidine diphosphate-d13 (dilithium) include:
Cytidine diphosphate: The non-deuterated version of the compound.
Deoxycytidine diphosphate: A related nucleoside diphosphate involved in DNA synthesis.
Uridine diphosphate: Another nucleoside diphosphate involved in carbohydrate metabolism.
Uniqueness
The uniqueness of cytidine diphosphate-d13 (dilithium) lies in its deuterium labeling, which provides distinct advantages in research applications. The deuterium atoms act as tracers, allowing for precise tracking and analysis of metabolic pathways and reaction mechanisms. This makes cytidine diphosphate-d13 (dilithium) a valuable tool in various scientific fields .
特性
分子式 |
C9H13Li2N3O11P2 |
|---|---|
分子量 |
428.2 g/mol |
IUPAC名 |
dilithium;[deuteriooxy-[dideuterio-[(3R,4S)-2,3,4,5-tetradeuterio-3,4-dideuteriooxy-5-[5,6-dideuterio-4-(dideuterioamino)-2-oxopyrimidin-1-yl]oxolan-2-yl]methoxy]phosphoryl] phosphate |
InChI |
InChI=1S/C9H15N3O11P2.2Li/c10-5-1-2-12(9(15)11-5)8-7(14)6(13)4(22-8)3-21-25(19,20)23-24(16,17)18;;/h1-2,4,6-8,13-14H,3H2,(H,19,20)(H2,10,11,15)(H2,16,17,18);;/q;2*+1/p-2/t4?,6-,7-,8?;;/m0../s1/i1D,2D,3D2,4D,6D,7D,8D,13D,14D;;/hD3 |
InChIキー |
KUSULDMXKWTTRE-JGPYTMFZSA-L |
異性体SMILES |
[2H]C1=C(N(C(=O)N=C1N([2H])[2H])C2([C@@]([C@@](C(O2)([2H])C([2H])([2H])OP(=O)(O[2H])OP(=O)([O-])[O-])([2H])O[2H])([2H])O[2H])[2H])[2H].[Li+].[Li+] |
正規SMILES |
[Li+].[Li+].C1=CN(C(=O)N=C1N)C2C(C(C(O2)COP(=O)(O)OP(=O)([O-])[O-])O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


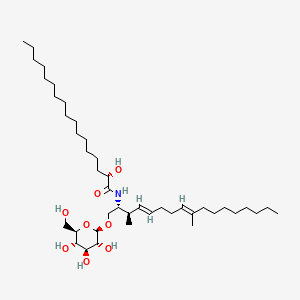
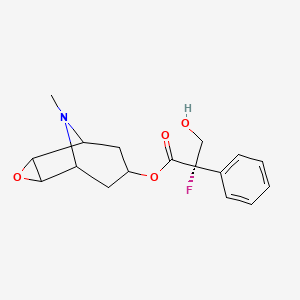
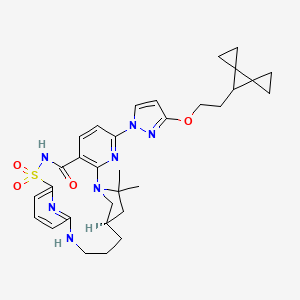

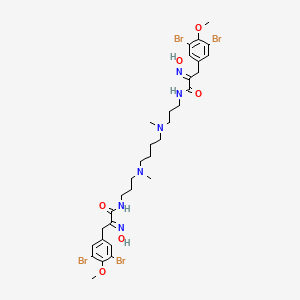

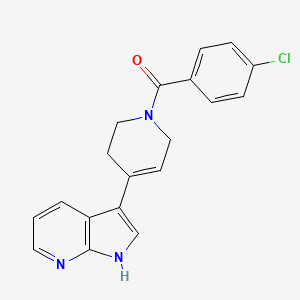
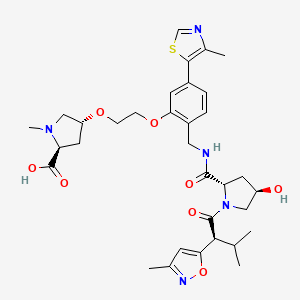

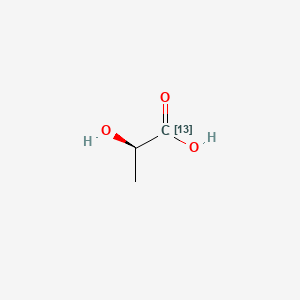
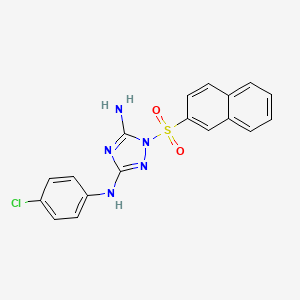

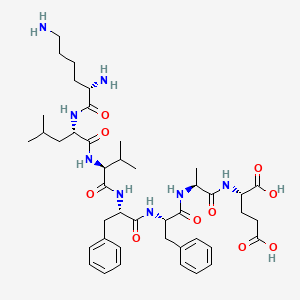
![[2-[(4-Tert-butylphenyl)methyl]-4-[(4-hydroxy-3-methoxyphenyl)methylamino]-4-sulfanylidenebutyl] 2,2-dimethylpropanoate](/img/structure/B12380462.png)
